Lipophilicity Shift: XLogP3 of 6 (Target) vs. 6.5 for 5-(p-Tolyl) Analog Reduces Non-Specific Binding Risk
The target compound (CID 49672145) exhibits a computed XLogP3 of 6, whereas the closest analog 2-((4-fluorobenzyl)thio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole (CID 49672121) has an XLogP3 of 6.5 [1][2]. This ΔXLogP3 of -0.5 is attributable to the replacement of the hydrophobic p-tolyl group with the more polar 3-nitrophenyl group. The lower lipophilicity of the target compound is predicted to reduce non-specific protein binding and phospholipid accumulation risk compared to the p-tolyl analog, making it a preferable candidate for assays where high lipophilicity-driven false positives or membrane disruption are concerns [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 6 |
| Comparator Or Baseline | 2-((4-fluorobenzyl)thio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole (CID 49672121): XLogP3 = 6.5 |
| Quantified Difference | ΔXLogP3 = -0.5 (target is 0.5 log units less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A ΔXLogP3 of -0.5 moves the target compound closer to the optimal oral drug-like range (XLogP3 1–5), reducing the risk of promiscuous binding and phospholipidosis that plague highly lipophilic screening compounds.
- [1] PubChem. (2025). Computed Properties: XLogP3 = 6 for CID 49672145. U.S. National Library of Medicine. View Source
- [2] PubChem. (2025). Computed Properties: XLogP3 = 6.5 for CID 49672121. U.S. National Library of Medicine. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
